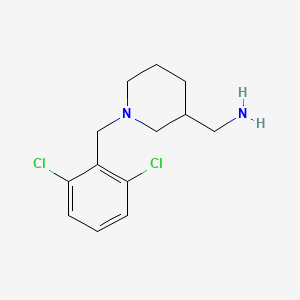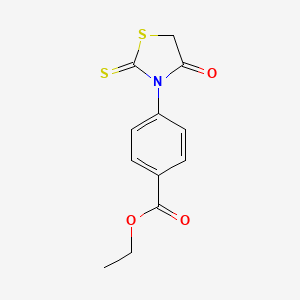
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of a chloro group at the 4th position, a methyl group at the 6th position, and an N-(4-methylphenyl) substitution at the 2nd position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of 4-chloro-6-methylpyrimidine-2-amine, which is then subjected to a nucleophilic substitution reaction with 4-methylphenylamine.
-
Step 1: Synthesis of 4-chloro-6-methylpyrimidine-2-amine
Reagents: 4-chloro-6-methylpyrimidine, ammonia.
Conditions: The reaction is carried out in a solvent like ethanol under reflux conditions.
-
Step 2: Nucleophilic Substitution
Reagents: 4-chloro-6-methylpyrimidine-2-amine, 4-methylphenylamine.
Conditions: The reaction is typically performed in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Coupling Reactions: The aromatic ring can participate in various coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, DMF, elevated temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different nucleophiles.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes or other reduced forms.
Applications De Recherche Scientifique
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-6-methylpyrimidine-2-amine: Lacks the N-(4-methylphenyl) substitution.
4-chloro-2-aminopyrimidine: Lacks the methyl groups.
6-methyl-2-aminopyrimidine: Lacks the chloro group.
Uniqueness
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The presence of the N-(4-methylphenyl) group enhances its potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H12ClN3 |
|---|---|
Poids moléculaire |
233.69 g/mol |
Nom IUPAC |
4-chloro-6-methyl-N-(4-methylphenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-8-3-5-10(6-4-8)15-12-14-9(2)7-11(13)16-12/h3-7H,1-2H3,(H,14,15,16) |
Clé InChI |
CQKDAWIOTQFHPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


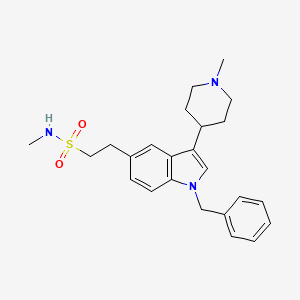
![3,5-Dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12110055.png)
![5-chloro-1-[2-(2-methylphenoxy)ethyl]-1H-indole-2,3-dione](/img/structure/B12110057.png)
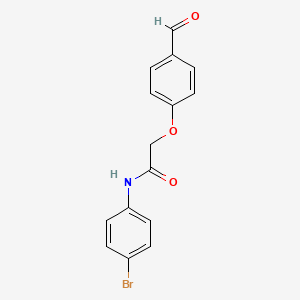

![Ethyl 4-chloro-6-methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B12110074.png)

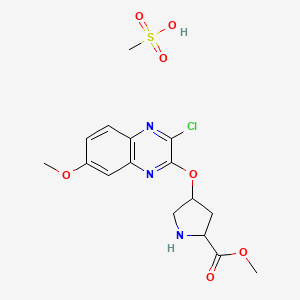
![5-(1-Phenylethyl)-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B12110090.png)

![4-Ethyl-5-(2-fluorophenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12110098.png)
![8a-[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12110101.png)
